molecular formula C22H36N4O5S B13399298 Alkynyl-Biotin

Alkynyl-Biotin

Cat. No.: B13399298
M. Wt: 468.6 g/mol
InChI Key: BMIRHLAYBWVOOC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG2-C4-Alkyne is synthesized through a series of chemical reactions that involve the attachment of a biotin moiety to a PEG linker, followed by the introduction of an alkyne group. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Biotin-PEG2-C4-Alkyne follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure high purity and yield. The compound is typically produced under controlled conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG2-C4-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of Biotin-PEG2-C4-Alkyne and an azide group on another molecule .

Common Reagents and Conditions

Major Products

The major product of the CuAAC reaction involving Biotin-PEG2-C4-Alkyne is a biotinylated molecule with a triazole linkage. This product is highly stable and can be used in various bioconjugation applications .

Mechanism of Action

The mechanism of action of Biotin-PEG2-C4-Alkyne involves its ability to participate in CuAAC reactions. The terminal alkyne group reacts with azide groups in the presence of a copper catalyst to form a triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .

Properties

Molecular Formula

C22H36N4O5S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide

InChI

InChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29)

InChI Key

BMIRHLAYBWVOOC-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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